
cross-study comparison of azelaic acid clinical
trial outcomes for papulopustular rosacea

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Azelaic Acid

Cat. No.: B7768984 Get Quote

A Comparative Analysis of Azelaic Acid Clinical
Trial Outcomes in Papulopustular Rosacea
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of

the clinical efficacy of 15% azelaic acid gel and foam formulations in the treatment of

papulopustular rosacea, supported by data from pivotal Phase III clinical trials.

This guide provides a comprehensive cross-study comparison of the clinical trial outcomes for

two formulations of azelaic acid—a 15% gel and a 15% foam—for the treatment of

papulopustular rosacea. The data presented is aggregated from multiple Phase III,

randomized, double-blind, vehicle-controlled studies to offer an objective performance

benchmark for researchers and professionals in the field of dermatology drug development.

Summary of Quantitative Efficacy Data
The following table summarizes the primary efficacy endpoints from pivotal clinical trials for

both azelaic acid 15% gel and 15% foam. The key metrics for comparison are the

Investigator's Global Assessment (IGA) success rate and the reduction in inflammatory lesion

count (ILC).
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Formulation Study
Treatment
Arm

Vehicle Arm
Efficacy
Endpoint

Outcome

Azelaic Acid

15% Gel
Study 1[1] 61% 40%

IGA Success

Rate (Clear,

Minimal, or

Mild)

Azelaic acid

gel was

significantly

superior to

vehicle (P <

.0001).

Study 2[1] 62% 48%

IGA Success

Rate (Clear,

Minimal, or

Mild)

Azelaic acid

gel was

significantly

superior to

vehicle (P =

.0127).

Study 1[1]
58%

reduction

40%

reduction

Mean

Inflammatory

Lesion Count

Reduction

Azelaic acid

gel

demonstrated

a statistically

significantly

higher

reduction in

mean

inflammatory

lesion count

than vehicle

(P = .0001).

Study 2[1] 51%

reduction

39%

reduction

Mean

Inflammatory

Lesion Count

Reduction

Azelaic acid

gel

demonstrated

a statistically

significantly

higher

reduction in

mean

inflammatory
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lesion count

than vehicle

(P = .0208).

Azelaic Acid

15% Foam

Pivotal

Trial[2][3]
32.0% 23.5%

IGA Success

Rate (Clear

or Minimal)

Treatment

with azelaic

acid foam

resulted in a

higher

clinician-

assessed

treatment

success rate

(p=0.001).[3]

Pivotal

Trial[2][3]
-13.0 -10.2

Mean

Nominal

Change in

Inflammatory

Lesion Count

A statistically

significant

greater

reduction in

the mean

nominal

change of

inflammatory

lesions was

observed with

azelaic acid

foam

(p<0.001).[3]

Experimental Protocols
The pivotal clinical trials for both the 15% azelaic acid gel and foam formulations followed a

similar design, allowing for a comparative assessment of their efficacy and safety profiles.

Study Design: The studies were multicenter, randomized, double-blind, vehicle-controlled,

parallel-group trials.[1][2]
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Patient Population: Participants were adults (18 years or older) with a diagnosis of moderate to

severe papulopustular rosacea.[2] Key inclusion criteria typically included the presence of 12 to

50 inflammatory papules and/or pustules on the face.[2]

Treatment Regimen: Patients were randomized to receive either the active azelaic acid
formulation (15% gel or 15% foam) or its corresponding vehicle. The product was applied

topically to the entire face twice daily (morning and evening) for a duration of 12 weeks.[2]

Primary Efficacy Endpoints: The co-primary efficacy endpoints were:

Investigator's Global Assessment (IGA) Success: This was defined as the proportion of

patients achieving a score of "clear" or "minimal" on a 5-point IGA scale at the end of the 12-

week treatment period.[2][4] The IGA scale is a static evaluation of the overall severity of

papulopustular rosacea at a given time point.

Nominal Change in Inflammatory Lesion Count (ILC): This was measured as the mean

change in the number of inflammatory papules and pustules from baseline to the end of

treatment.[2][4]

Visualizing the Clinical Trial Workflow
The following diagram illustrates the typical workflow of a Phase III clinical trial for

papulopustular rosacea, from initial patient screening through to the final follow-up visit.
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Screening & Randomization
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Follow-up

Patient Screening
(Inclusion/Exclusion Criteria)

Informed Consent

Baseline Assessment
(IGA, ILC, Demographics)

Randomization (1:1)

Treatment Group
(Azelaic Acid 15%) Vehicle Control Group

Week 4 Visit
(Efficacy & Safety Assessment)

Week 8 Visit
(Efficacy & Safety Assessment)

Week 12 Visit
(End of Treatment Assessment)

4-Week Follow-up Visit
(Post-Treatment Evaluation)
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Caption: Generalized workflow of a Phase III clinical trial for papulopustular rosacea.
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Signaling Pathway Considerations
While the clinical trials focus on efficacy and safety, the mechanism of action of azelaic acid in

rosacea is understood to involve the modulation of inflammatory pathways. Azelaic acid has

been shown to have anti-inflammatory effects by reducing the expression of cathelicidin and

kallikrein 5, which are key components of the inflammatory cascade in rosacea. Further

research into these pathways can provide deeper insights into the therapeutic effects observed

in these clinical trials.

This comparative guide is intended to serve as a valuable resource for professionals engaged

in the research and development of dermatological therapies. The presented data and

protocols from pivotal clinical trials underscore the efficacy of 15% azelaic acid in the

management of papulopustular rosacea.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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